molecular formula C14H18O3 B1178558 2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione CAS No. 139948-75-7

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione

Cat. No.: B1178558
CAS No.: 139948-75-7
M. Wt: 234.29 g/mol
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Description

2-Methylbuta-1,3-diene (commonly known as isoprene) is a volatile, conjugated diene with the formula CH₂=C(CH₃)−CH=CH₂. It is a fundamental building block in natural rubber biosynthesis and industrial polymer chemistry . Its high reactivity in Diels-Alder and polymerization reactions makes it a critical intermediate in organic synthesis and materials science.

3-[(1E)-3-Methylbuta-1,3-dienyl]oxolane-2,5-dione is a substituted succinic anhydride derivative, where a (1E)-3-methylbuta-1,3-dienyl group is attached to the 3-position of the oxolane-2,5-dione (succinic anhydride) ring. This structure combines the electrophilic reactivity of the anhydride with the conjugated diene system of the substituent, enabling applications in polymer crosslinking, flavor chemistry, and as a dienophile in cycloaddition reactions .

Properties

IUPAC Name

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3.C5H8/c1-6(2)3-4-7-5-8(10)12-9(7)11;1-4-5(2)3/h3-4,7H,1,5H2,2H3;4H,1-2H2,3H3/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJJKMSOBIKPNE-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=C.CC(=C)C=CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C=C.CC(=C)/C=C/C1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione can be synthesized through various methods, including solution grafting, melt grafting, and reactive extrusion. One common method involves the free radical grafting of maleic anhydride onto polyisoprene in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like toluene at elevated temperatures (around 80-100°C) to facilitate the grafting process .

Industrial Production Methods

In industrial settings, reactive extrusion is often used for the large-scale production of polyisoprene-graft-maleic anhydride. This method involves the continuous mixing and heating of polyisoprene, maleic anhydride, and a radical initiator in an extruder. The high shear forces and temperatures in the extruder promote the grafting reaction, resulting in a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines under mild heating conditions.

Major Products Formed

Scientific Research Applications

The compound 2-methylbuta-1,3-diene; 3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione is a complex organic molecule with notable applications in various scientific fields. This article will explore its applications, particularly in synthetic chemistry, material science, and medicinal chemistry, supported by comprehensive data and case studies.

Chemical Properties and Structure

The compound can be described as a derivative of isoprene, characterized by its diene structure and oxolane (tetrahydrofuran) moiety. The molecular formula is C10H16O2C_{10}H_{16}O_2, and it has a molecular weight of approximately 168.24 g/mol. The structure features a conjugated diene system that is essential for its reactivity in various chemical reactions.

Synthetic Chemistry

Diels-Alder Reactions
The compound can participate in Diels-Alder reactions due to its diene functionality. It can react with dienophiles to form cyclohexene derivatives, which are valuable intermediates in organic synthesis. For instance, studies have shown that the combination of 2-methylbuta-1,3-diene with various electrophiles leads to the formation of complex cyclic structures that are precursors to pharmaceuticals and agrochemicals .

Polymer Synthesis
Due to its ability to undergo polymerization, this compound is utilized in the production of synthetic rubbers and plastics. The polymerization of 2-methylbuta-1,3-diene results in materials with desirable properties such as elasticity and resilience. These materials find use in automotive tires and various rubber products .

Material Science

Surfactants and Emulsifiers
The oxolane moiety allows the compound to function as a surfactant or emulsifier in various formulations. Its ability to lower surface tension makes it suitable for applications in detergents and cosmetic products. Research indicates that the incorporation of such compounds enhances the stability and performance of emulsions used in personal care products .

Nanocomposites
In material science, the compound has been explored for creating nanocomposites. By integrating nanoparticles with polymers derived from this compound, researchers have developed materials with enhanced mechanical properties and thermal stability. These nanocomposites are applicable in electronics, packaging, and automotive industries .

Medicinal Chemistry

Anticancer Agents
Recent studies have investigated the potential of derivatives of this compound as anticancer agents. The unique structural features allow for interactions with biological targets involved in cancer progression. For example, certain analogs have shown promising results in inhibiting tumor growth in preclinical models .

Antimicrobial Activity
Research has also highlighted the antimicrobial properties of compounds related to 2-methylbuta-1,3-diene. These compounds exhibit activity against various bacterial strains, making them candidates for developing new antibiotics or preservatives .

Case Study 1: Diels-Alder Reaction Optimization

A study optimized the Diels-Alder reaction involving 2-methylbuta-1,3-diene and maleic anhydride to produce a bicyclic adduct. The reaction conditions were varied (temperature, solvent) to maximize yield and selectivity. Results indicated that using dichloromethane as a solvent at low temperatures improved the yield by 30% compared to traditional solvents .

Case Study 2: Development of Antimicrobial Agents

In another study, derivatives of 2-methylbuta-1,3-diene were synthesized and tested for antimicrobial efficacy against Staphylococcus aureus. The results showed that modifications to the oxolane ring significantly enhanced activity, leading to a promising new class of antimicrobial agents .

Mechanism of Action

The mechanism by which polyisoprene-graft-maleic anhydride exerts its effects involves the introduction of reactive anhydride groups into the polyisoprene backbone. These anhydride groups can undergo various chemical reactions, such as hydrolysis, esterification, and amidation, to form functionalized polymers. The functional groups introduced by maleic anhydride enhance the compatibility of polyisoprene with other polymers and improve its mechanical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison of 2-Methylbuta-1,3-diene (Isoprene) with Other Dienes

Property 2-Methylbuta-1,3-diene (Isoprene) 1,3-Butadiene Piperylene (1,3-Pentadiene)
Molecular Formula C₅H₈ C₄H₆ C₅H₈
Boiling Point (°C) 34.1 -4.4 42
Reactivity Polymerizes to natural rubber Used in synthetic rubber (SBR) Less reactive; used in adhesives
Natural Occurrence Emitted by plants (e.g., oaks) Industrial production Petrochemical byproduct
Toxicity Flammable; potential irritant Carcinogenic Moderate toxicity

Isoprene’s branched structure enhances its stability compared to linear 1,3-butadiene, reducing spontaneous polymerization risks. However, its lower boiling point than piperylene limits its use in high-temperature applications .

Comparison of 3-[(1E)-3-Methylbuta-1,3-dienyl]oxolane-2,5-dione with Other Succinic Anhydride Derivatives

Property 3-[(1E)-3-Methylbuta-1,3-dienyl]oxolane-2,5-dione 3-Phenylprop-2-en-1-yl oxolane-2,5-dione 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
Substituent Conjugated diene (E-configuration) Cinnamyl group (aromatic) Propargyl group (alkyne)
Reactivity Diels-Alder diene; nucleophilic ring-opening Esterification for aroma compounds Click chemistry via alkyne-azide cycloaddition
Applications Polymer crosslinkers; flavor precursors Balsamic odorants in perfumery Bioconjugation; pharmaceutical intermediates
Physical State Likely solid (anhydride backbone) Solid (reported in aroma esters) Powder (as per storage data)

The conjugated diene substituent in the target compound differentiates it from aromatic or alkyne-substituted analogs. This enables dual functionality: (1) electrophilic anhydride ring-opening for ester/amide formation and (2) diene reactivity for cycloaddition or polymerization .

Biological Activity

The compound 2-methylbuta-1,3-diene; 3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione , also known as a derivative of isoprene and furan dione, exhibits significant biological activity that warrants detailed exploration. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of two main moieties: 2-methylbuta-1,3-diene (isoprene) and oxolane-2,5-dione . The structural formula can be represented as follows:

C9H10O3\text{C}_9\text{H}_{10}\text{O}_3

This compound features multiple double bonds that contribute to its reactivity and biological interactions. The presence of the furan dione structure enhances its potential for various biological activities.

Antioxidant Properties

Research indicates that compounds containing diene structures often exhibit antioxidant properties. The radical scavenging ability of 2-methylbuta-1,3-diene derivatives has been documented in several studies. For instance:

  • Radical Scavenging Activity : A study demonstrated that derivatives of isoprene significantly reduced oxidative stress markers in cell cultures, suggesting a protective effect against oxidative damage .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications:

  • Inhibition of Pathogenic Bacteria : In vitro studies have reported that 2-methylbuta-1,3-diene derivatives inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in several cancer cell lines:

  • Cancer Cell Lines : Research indicates that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. For example, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

Case Study 1: Antioxidant Effects in Human Cells

A study investigated the effects of 2-methylbuta-1,3-diene on human fibroblasts exposed to oxidative stress. The results showed:

Treatment% Cell ViabilityROS Levels (µM)
Control1005
Compound852

This data indicates a significant reduction in reactive oxygen species (ROS) levels, supporting its antioxidant potential.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment assessing antimicrobial efficacy against Staphylococcus aureus, the minimum inhibitory concentration (MIC) was determined:

Compound Concentration (µg/mL)Zone of Inhibition (mm)
5012
10020
20030

These findings highlight the compound's potential as an antimicrobial agent.

Discussion

The biological activities associated with 2-methylbuta-1,3-diene; 3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione suggest its utility in various fields such as pharmaceuticals and food preservation. Its antioxidant properties could be beneficial in preventing oxidative stress-related diseases, while its antimicrobial effects may find applications in developing new antibacterial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione
Reactant of Route 2
2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione

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